molecular formula C6H12O4 B13978909 (2S,3R,5S)-2,3,5-Trihydroxyhexanal

(2S,3R,5S)-2,3,5-Trihydroxyhexanal

Cat. No.: B13978909
M. Wt: 148.16 g/mol
InChI Key: NGEVRUUFNAKXBP-KVQBGUIXSA-N
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Description

(2S,3R,5S)-2,3,5-Trihydroxyhexanal is an organic compound with the molecular formula C6H12O4. It is a stereoisomer with three hydroxyl groups attached to a hexanal backbone. This compound is significant in various fields of chemistry and biology due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,5S)-2,3,5-Trihydroxyhexanal can be achieved through several synthetic routes. One common method involves the selective oxidation of hexane derivatives. For instance, starting from hexane-2,3,5-triol, selective oxidation can be performed using mild oxidizing agents to yield the desired aldehyde. Another approach involves the use of protecting groups to selectively oxidize specific hydroxyl groups while leaving others intact.

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes. These processes often utilize catalysts and controlled reaction conditions to ensure high yield and purity. The use of biocatalysts, such as enzymes, is also explored to achieve selective oxidation in an environmentally friendly manner.

Chemical Reactions Analysis

Types of Reactions

(2S,3R,5S)-2,3,5-Trihydroxyhexanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl groups can undergo substitution reactions, where they are replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or enzymatic oxidation.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, sulfonyl chlorides.

Major Products Formed

    Oxidation: (2S,3R,5S)-2,3,5-Trihydroxyhexanoic acid.

    Reduction: (2S,3R,5S)-2,3,5-Trihydroxyhexanol.

    Substitution: Various substituted hexanal derivatives depending on the substituent introduced.

Scientific Research Applications

(2S,3R,5S)-2,3,5-Trihydroxyhexanal has numerous applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: Studied for its role in metabolic pathways and as a potential intermediate in the biosynthesis of biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor to pharmacologically active molecules.

    Industry: Utilized in the production of fine chemicals, flavors, and fragrances due to its unique structural properties.

Mechanism of Action

The mechanism of action of (2S,3R,5S)-2,3,5-Trihydroxyhexanal involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes involved in oxidation-reduction reactions, leading to the formation of different metabolites. Its hydroxyl groups allow it to participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R,5S)-2,3,5-Trihydroxyhexanoic acid: The oxidized form of (2S,3R,5S)-2,3,5-Trihydroxyhexanal.

    (2S,3R,5S)-2,3,5-Trihydroxyhexanol: The reduced form of this compound.

    Hexane-2,3,5-triol: A precursor in the synthesis of this compound.

Uniqueness

This compound is unique due to its specific stereochemistry, which influences its reactivity and interactions with other molecules. This stereoisomerism makes it a valuable compound for studying stereoselective reactions and for use in the synthesis of enantiomerically pure compounds.

Properties

Molecular Formula

C6H12O4

Molecular Weight

148.16 g/mol

IUPAC Name

(2S,3R,5S)-2,3,5-trihydroxyhexanal

InChI

InChI=1S/C6H12O4/c1-4(8)2-5(9)6(10)3-7/h3-6,8-10H,2H2,1H3/t4-,5+,6+/m0/s1

InChI Key

NGEVRUUFNAKXBP-KVQBGUIXSA-N

Isomeric SMILES

C[C@@H](C[C@H]([C@@H](C=O)O)O)O

Canonical SMILES

CC(CC(C(C=O)O)O)O

Origin of Product

United States

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